An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-nitropyridine, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.
Overview
2-Amino-6-chloro-3-nitropyridine, identified by the CAS number 27048-04-0 , is a pyridine derivative characterized by amino, chloro, and nitro functional groups.[1][2][3] It typically appears as a yellow crystalline powder.[2][3][4] This compound serves as a vital building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[4][][6] Its applications are notable in the fields of oncology, immunology, and infectious diseases.[] Specifically, it has been identified as a precursor in the synthesis of antiviral compounds, including those with activity against Human Immunodeficiency Virus (HIV), and as a key intermediate for the analgesic drug Flupirtine.[1][4]
Chemical and Physical Properties
The fundamental properties of 2-Amino-6-chloro-3-nitropyridine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 27048-04-0 | [1][2] |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][4] |
| Molecular Weight | 173.56 g/mol | [2][] |
| Appearance | Yellow Crystalline Powder | [2][4] |
| Melting Point | 194-198 °C | [4] |
| Boiling Point | 339.9 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in water and alcohol; Soluble in DMSO and chloroform. | [1][2][] |
| Storage Temperature | Refrigerator (2-8°C), in a dry, cool, and well-ventilated place. | [2][][7] |
Synthesis and Experimental Protocols
The primary method for synthesizing 2-Amino-6-chloro-3-nitropyridine is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine. Specifically, this involves the ammonolysis of the precursor, where an amino group displaces the chlorine atom at the C-2 position. The nitro group's strong electron-withdrawing effect activates the ortho (C-2) and para (C-6) positions, with the substitution kinetically favored at the C-2 position.[8]
General Synthesis Workflow
The logical flow from the starting material to the final product is depicted below.
Caption: General workflow for the synthesis of 2-Amino-6-chloro-3-nitropyridine.
Detailed Experimental Protocol
The following protocol is a composite of several reported laboratory-scale synthesis methods.[1][2][9][10]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol or Isopropyl Alcohol (IPA)
-
Aqueous Ammonia (20-25%) or Ammonia Gas
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as methanol or isopropanol.[2][10] The typical concentration involves using a significant volume of solvent (e.g., 25g of starting material in 50 mL of methanol).[10]
-
Ammonolysis:
-
Reaction: Stir the resulting mixture at a controlled temperature, typically between 20°C and 40°C.[1][2] The reaction is generally run for several hours (e.g., 20-24 hours) or overnight.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.[9]
-
Isolation: Upon completion, the product often precipitates out of the solution as a yellow solid.[2] Collect the solid by filtration.
-
Purification: Wash the filtered solid with a small amount of the reaction solvent (e.g., isopropanol) and then with water to remove any residual salts.[2]
-
Drying: Dry the purified product under vacuum to yield 2-Amino-6-chloro-3-nitropyridine.
Reactivity and Applications in Drug Development
2-Amino-6-chloro-3-nitropyridine is a versatile intermediate due to its multiple reactive sites. The amino group can be acylated, the nitro group can be reduced to an amine, and the chloro group can be displaced by various nucleophiles. This reactivity makes it a valuable precursor for complex heterocyclic systems.[6]
Role as a Pharmaceutical Building Block
The compound serves as a critical starting point for synthesizing more complex molecules, as illustrated in the pathway diagram below. It is a key intermediate for drugs and bioactive compounds.[6][11]
Caption: Key reaction pathways involving 2-Amino-6-chloro-3-nitropyridine.
Key Applications:
-
Antiviral Agents: The compound has been shown to possess antiviral properties and is used as a building block for more potent antiviral drugs.[1] It can bind to the viral envelope, inhibiting the fusion of the viral membrane with host cells.[1]
-
GSK3 Inhibitors: It is a precursor in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors, which are being investigated for neurodegenerative diseases and other conditions.[6]
-
Analgesics: It is a documented intermediate in the synthesis of Flupirtine, a non-opioid analgesic.[4]
-
Herbicides and Insecticides: Nitropyridine derivatives, synthesized from precursors like this, have been studied for their potential as herbicides and insecticides.[6]
Safety and Handling
2-Amino-6-chloro-3-nitropyridine is a hazardous substance and requires careful handling in a controlled laboratory environment.[12] All personnel should be equipped with appropriate personal protective equipment (PPE).
| Hazard Type | Description & Precautionary Statements | Reference(s) |
| Acute Toxicity | Harmful if swallowed (H302), harmful in contact with skin (H312), and toxic if inhaled (H331). Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands and exposed skin thoroughly after handling. | [7][12] |
| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection. | [12][13] |
| Chronic Health | Suspected of causing genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [14] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist. | [13] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [13] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |
Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation. Use adequate ventilation to keep airborne concentrations low.[13]
References
- 1. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 2-Amino-6-chloro-3-nitropyridine, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]




